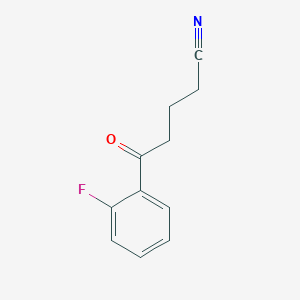

5-(2-Fluorophenyl)-5-oxovaleronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

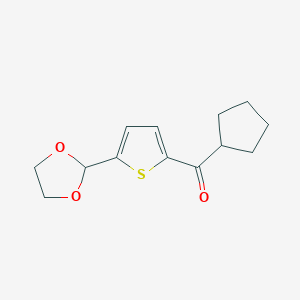

“5-(2-Fluorophenyl)-5-oxovaleronitrile” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an important intermediate in the synthesis of Vonoprazan , a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

The synthesis of “5-(2-Fluorophenyl)-5-oxovaleronitrile” involves several steps . The process starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Biological Activities

- Compounds similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been used in the study of DNA interaction, exhibiting significant antibacterial and antituberculosis activities. For instance, oxovanadium complexes with fluoroquinolone ligands showed considerable in vitro antibacterial activity and potential against Mycobacterium tuberculosis (Gajera, Mehta, & Patel, 2015).

Antimicrobial Studies

- Studies on derivatives containing the 2,4-dichloro-5-fluorophenyl group, a structure related to 5-(2-Fluorophenyl)-5-oxovaleronitrile, demonstrated significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).

Fluorescence Imaging and Molecular Probes

- Research involving 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, a compound structurally similar to 5-(2-Fluorophenyl)-5-oxovaleronitrile, has provided insights into fluorescence lifetime imaging (FLIM) in live cells, demonstrating the compound's potential as a molecular probe in cellular studies (Kuimova, Yahioglu, Levitt, & Suhling, 2008).

Radiosynthesis Applications

- The compound 5-(4′-[18F]fluorophenyl)-uridine, which includes a fluorophenyl group, was synthesized for potential use in positron emission tomography (PET), highlighting the importance of fluorinated compounds in radiopharmaceuticals (Wüst & Kniess, 2004).

Analyzing Molecular Structure and Properties

- Derivatives such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been analyzed using density functional theory (DFT) calculations to understand their molecular structure, bond lengths, angles, and electronic properties, which are relevant in various scientific applications (Dhonnar, Sadgir, Adole, & Jagdale, 2021).

Other Applications

- Compounds related to 5-(2-Fluorophenyl)-5-oxovaleronitrile have been explored in various other scientific fields including enzymatic synthesis, novel synthetic approaches, and studies on specific receptor mechanisms in biological systems, demonstrating the versatility of such compounds in research (Liu et al., 2017), (Assiri et al., 2018), (Piccoli et al., 2012).

Safety and Hazards

The safety data sheet for “5-(2-Fluorophenyl)-5-oxovaleronitrile” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

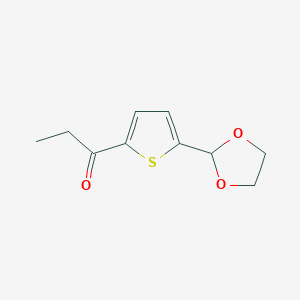

5-(2-fluorophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQLORVFWCKKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642221 |

Source

|

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-33-4 |

Source

|

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.